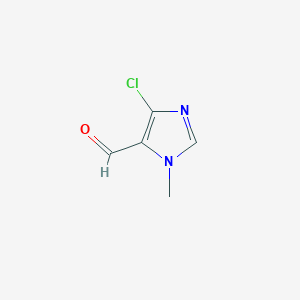

4-chloro-1-methyl-1H-imidazole-5-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAOPALZMNNJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5th position. The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. The scalability of the synthesis process is also an important consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: 5-Chloro-3-methylimidazole-4-carboxylic acid

Reduction: 5-Chloro-3-methylimidazole-4-methanol

Substitution: Various substituted imidazoles depending on the nucleophile used

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde serves as a crucial intermediate for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, including:

- Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols, facilitating the creation of derivatives with enhanced biological activity.

- Oxidation and Reduction : The aldehyde functional group can be oxidized to carboxylic acids or reduced to primary alcohols, expanding the range of potential applications.

Biology

This compound has garnered attention for its potential biological activities:

- Enzyme Inhibition : Research indicates that it may act as an enzyme inhibitor by interacting with active sites of enzymes. The presence of both chloro and amino groups enhances its binding affinity, making it a candidate for drug development aimed at inhibiting specific enzyme functions.

Medicine

This compound has been explored for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives demonstrated zones of inhibition comparable to standard antibiotics .

- Anticancer Potential : Recent investigations have identified this compound as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Molecular docking studies further support its efficacy against cancer cell lines .

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde depends on its interaction with molecular targets. For example, in biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating their activity. The presence of the chloro and aldehyde groups can influence its reactivity and binding affinity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

- 5-Methylimidazole-4-carbaldehyde

- 4-Methylimidazole-5-carbaldehyde

- 5-Chloroimidazole-4-carbaldehyde

Uniqueness

4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the chloro, methyl, and aldehyde groups on the imidazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 165114-19-2

- Molecular Formula: C₇H₆ClN₃O

The imidazole ring is known for its ability to participate in various biochemical interactions due to its nitrogen atoms, which can act as proton donors or acceptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and methyl groups enhances its binding affinity to target enzymes, leading to effective inhibition of enzymatic activities. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In a study comparing various synthesized compounds, it was found that certain derivatives showed potent inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | Antibacterial | 12.5 |

| Derivative B | Antifungal | 15.0 |

| Derivative C | Antiviral | 8.0 |

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation. A notable case study investigated its effects on human breast cancer cell lines, revealing a significant reduction in cell viability at specific concentrations .

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers administered varying concentrations of this compound to cultured human breast cancer cells. The results indicated an IC50 value of approximately 20 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Screening

A series of synthesized analogs were tested against common bacterial strains. Among these, one derivative exhibited an IC50 value of 10 µM against Staphylococcus aureus, indicating strong antibacterial properties.

Q & A

Q. What are the common synthetic routes for 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde?

Methodological Answer: The synthesis typically involves functionalization of imidazole precursors. For example, halogenation and formylation reactions are key steps. A documented approach for analogous compounds involves reacting halogenated intermediates with formaldehyde under alkaline conditions to introduce the aldehyde group . Optimization of reaction parameters (e.g., temperature, pH) is critical to minimize side products like over-oxidized species. Purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Use and NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and substituent positions. IR spectroscopy verifies the C=O stretch (~1700 cm). Mass spectrometry (HRMS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with area-detector diffractometers (e.g., Bruker SMART APEXII) resolves the structure. Monoclinic systems (space group ) are common, with lattice parameters (e.g., , ) providing atomic coordinates and intermolecular interactions (e.g., C–H⋯S bonds) . Refinement via SHELXL software ensures accuracy .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Protect from light in airtight containers at 2–8°C. Degradation products may increase toxicity over time .

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Contact emergency services if exposed .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for structural determination of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of polar solvents (e.g., ethanol/water mixtures) yields high-quality crystals. Avoid rapid cooling to prevent twinning.

- Data Collection : Use graphite-monochromated Mo-Kα radiation () at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate using R-factors () and residual electron density maps .

Q. What strategies address low yields in synthesizing derivatives of this compound?

Methodological Answer:

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates.

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu systems) improve cross-coupling efficiency for aryl/alkyl substitutions.

- Reaction Monitoring : In situ techniques like FTIR or HPLC track reaction progress, enabling timely quenching to prevent over-reaction .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with SCXRD-derived bond lengths/angles. For example, aldehyde proton shifts should align with crystallographic C=O geometries.

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict spectroscopic parameters and compare them with experimental data.

- Dynamic Effects : Consider conformational flexibility (e.g., imidazole ring puckering) that may cause discrepancies in solution vs. solid-state data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.